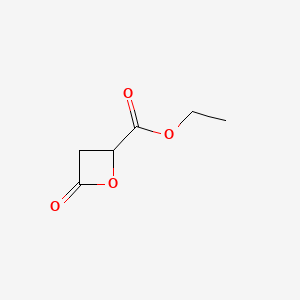

Ethyl 4-oxooxetane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 . It is an ester derivative of 4-Oxo-2-oxetanecarboxylic Acid . The compound is used for research purposes .

Synthesis Analysis

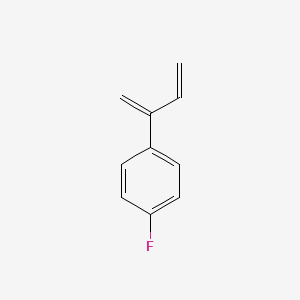

The synthesis of oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, often involves the Paternò-Büchi reaction . This is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . The intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .

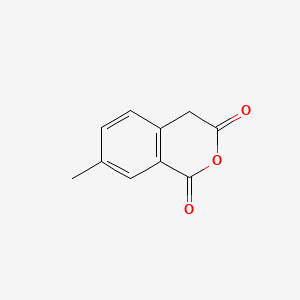

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxooxetane-2-carboxylate is characterized by a four-membered oxetane ring . The compound has a molecular weight of 144.13 .

Chemical Reactions Analysis

Oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, are known to undergo various chemical reactions . For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .

Physical And Chemical Properties Analysis

Ethyl 4-oxooxetane-2-carboxylate has a molecular weight of 144.13 and a molecular formula of C6H8O4 . The compound is used for research purposes . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

1. Catalytic Synthesis

Ethyl 4-oxooxetane-2-carboxylate is used in catalytic synthesis processes. For instance, Zhu, Lan, and Kwon (2003) demonstrated its use in a phosphine-catalyzed annulation process to synthesize tetrahydropyridines with high yields and regioselectivity, indicating its potential in organic synthesis and material science applications (Zhu et al., 2003).

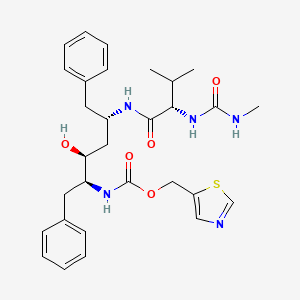

2. Enzymatic Route in Drug Synthesis

Ethyl 4-oxooxetane-2-carboxylate has been used as an intermediate in the production of drugs like doxazosin mesylate. Kasture et al. (2005) described its kinetic resolution in a lipase-catalyzed reaction, showcasing its role in pharmaceutical synthesis (Kasture et al., 2005).

3. Synthesis of Aminoalkyloxazole Derivatives

In another application, Cox, Prager, and Svensson (2003) used this compound for the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, illustrating its versatility in creating complex organic molecules (Cox et al., 2003).

4. Anticancer Agent Development

In the field of cancer research, Das et al. (2009) explored the use of ethyl 4-oxooxetane-2-carboxylate derivatives for overcoming drug resistance in cancer cells. This highlights its potential in developing new anticancer therapies (Das et al., 2009).

5. Hypoglycemic Activity Studies

Eistetter and Wolf (1982) investigated derivatives of ethyl 4-oxooxetane-2-carboxylate for their potential hypoglycemic activities, indicating its significance in diabetes research (Eistetter & Wolf, 1982).

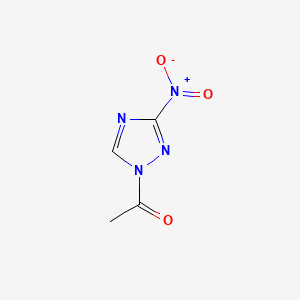

6. Antimicrobial and Antioxidant Applications

Raghavendra et al. (2016) synthesized derivatives of ethyl 4-oxooxetane-2-carboxylate and evaluated their antimicrobial and antioxidant activities, thus demonstrating its applicability in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Safety and Hazards

Ethyl 4-oxooxetane-2-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The use of oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, in the synthesis of various organic compounds is an active area of research . Oxetanes are considered important components in the scaffold of compounds with relevant biological properties . The incorporation of the oxetane ring is considered an important synthetic strategy in the field of drug discovery .

特性

IUPAC Name |

ethyl 4-oxooxetane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARXXGXFUIFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)